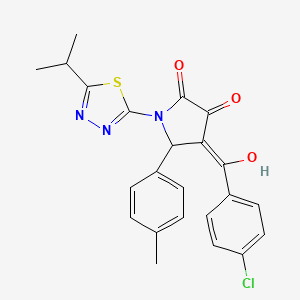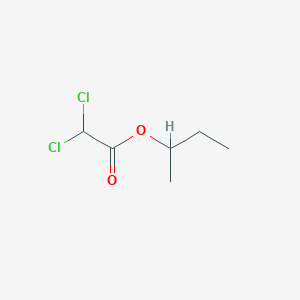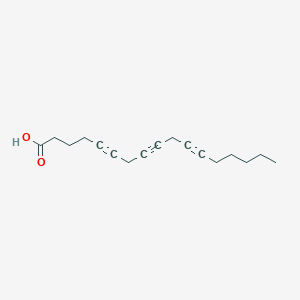![molecular formula C24H27N5O2 B12005121 1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)
1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple methyl groups, phenyl groups, and amino substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of methyl groups, phenyl groups, and amino substitutions. Common reagents used in these reactions include methyl iodide, phenyl ethylamine, and phenyl propyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require the use of nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 1,3-DI-ME-9-(2-OXO-2-PH-ETHYL)-8-(1-PIPERIDINYL)-3,9-DIHYDRO-1H-PURINE-2,6-DIONE
- 1,3-DIMETHYL-7-(2-OXO-2-PH-ET)-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of methyl, phenyl, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H27N5O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
1,3-dimethyl-8-(2-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2/c1-27-21-20(22(30)28(2)24(27)31)29(17-9-14-18-10-5-3-6-11-18)23(26-21)25-16-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3,(H,25,26) |
InChIキー |
CBKHFTIKKJOFHI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)

![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)




![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)


